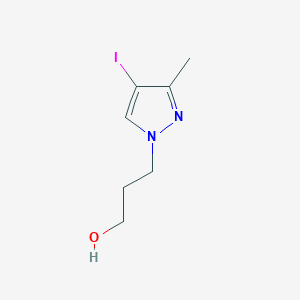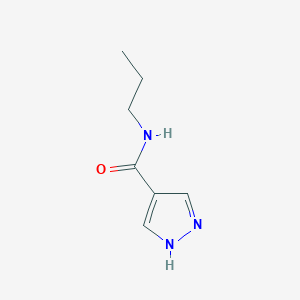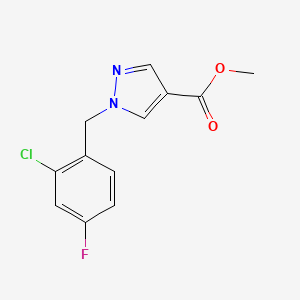![molecular formula C6H8F2N2O B14923462 [3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol](/img/structure/B14923462.png)
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol is a chemical compound with the molecular formula C6H8F2N2O It features a pyrazole ring substituted with a difluoromethyl group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3-difluoro-2-propen-1-ol and 4-methyl-1H-pyrazole.
Reaction Conditions: The difluoromethylation of the pyrazole ring is achieved using difluoromethylating agents under controlled conditions. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal and antibacterial activities.
Agrochemicals: The compound is utilized in the development of novel pesticides and fungicides to protect crops from various pathogens.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Exhibits antifungal and antibacterial activities.
Uniqueness
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H8F2N2O |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
[3-(difluoromethyl)-4-methylpyrazol-1-yl]methanol |
InChI |
InChI=1S/C6H8F2N2O/c1-4-2-10(3-11)9-5(4)6(7)8/h2,6,11H,3H2,1H3 |
InChI Key |
AYNFBNCZZQNIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Hydroxymethyl)-1-methyl-1h-pyrazol-5-yl]methanol](/img/structure/B14923388.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14923406.png)
![2-(2,3-dibromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B14923414.png)


![1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923446.png)
![N'~2~,N'~5~-bis[(E)-1H-pyrrol-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B14923447.png)

![ethyl 6,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-5-carboxylate](/img/structure/B14923450.png)
![4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14923458.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B14923467.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B14923475.png)
